3-Bromo-5-(2-methylpropoxy)phenol
Description
3-Bromo-5-(2-methylpropoxy)phenol (CAS: 1881289-38-8) is a brominated phenolic compound characterized by a 2-methylpropoxy substituent at the 5-position and a bromine atom at the 3-position of the phenol ring. It is synthesized to a purity of ≥95% (HPLC) and is cataloged under MFCD29044551 .
Properties
IUPAC Name |
3-bromo-5-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOULKFJJMYORMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-methylpropoxy)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-bromo-5-nitrophenol with 2-methylpropyl alcohol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-methylpropoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones.
Reduction: 3-Hydroxy-5-(2-methylpropoxy)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(2-methylpropoxy)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methylpropoxy)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogues and their properties:
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-methylpropoxy group in the target compound increases lipophilicity (logP ≈ 3.2 estimated) compared to hydroxymethyl (logP ≈ 1.5) or phenyl (logP ≈ 2.8) substituents. This property is critical for drug penetration across biological membranes .
- Acidity: Electron-withdrawing groups like trifluoromethyl (pKa ~7.5) enhance phenol acidity compared to electron-donating groups (e.g., 2-methylpropoxy, pKa ~9.2) .
- Solubility: Polar substituents (e.g., hydroxymethyl, diol) improve aqueous solubility. For example, 3-Bromo-5-(hydroxymethyl)phenol is more water-soluble than the target compound .
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